molecular formula C21H18O5 B2700057 ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-87-7

ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2700057
CAS No.: 620547-87-7
M. Wt: 350.37
InChI Key: QFOQOJWPSGZFFX-CVCOPPNTSA-N
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Description

Ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C21H18O5 and its molecular weight is 350.37. The purity is usually 95%.
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Biological Activity

Ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core linked to an allylidene group, which contributes to its unique reactivity and biological activity. The structural formula can be represented as follows:

C19H19O4\text{C}_{19}\text{H}_{19}\text{O}_4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as lipoxygenases (LOXs), which are implicated in various diseases.
  • Antioxidant Properties : It has been suggested that the compound exhibits antioxidant activity, which can help mitigate oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound demonstrates moderate cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The IC50 values for these cell lines suggest a promising potential for further development in cancer therapy .
  • Mechanistic Studies : In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects in various models:

  • Inhibition of Cyclooxygenase (COX) : this compound inhibits COX enzymes, reducing the production of pro-inflammatory mediators .
  • Effect on Neutrophil Activation : Studies have demonstrated that this compound can inhibit neutrophil activation and subsequent inflammatory responses, suggesting its potential as an anti-inflammatory agent .

Data Table of Biological Activities

Activity TypeTargetEffectReference
CytotoxicityK562 CellsModerate (IC50 ~ 20 µM)
CytotoxicityMCF7 CellsModerate (IC50 ~ 25 µM)
Anti-inflammatoryCOX EnzymesInhibition
Neutrophil ActivationNeutrophilsInhibition

Case Studies

  • Case Study on Anticancer Effects : A study conducted on the effects of this compound on MCF7 cells revealed that treatment led to a significant reduction in cell viability and increased apoptotic markers compared to untreated controls.
  • Anti-inflammatory Model : In an animal model of inflammation, administration of the compound resulted in decreased paw edema and reduced levels of inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases.

Properties

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-2-24-20(22)14-25-16-11-12-17-19(13-16)26-18(21(17)23)10-6-9-15-7-4-3-5-8-15/h3-13H,2,14H2,1H3/b9-6+,18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOQOJWPSGZFFX-CVCOPPNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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